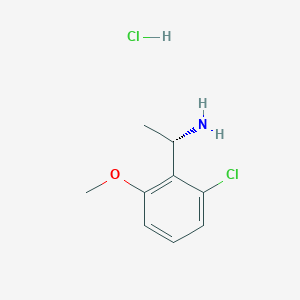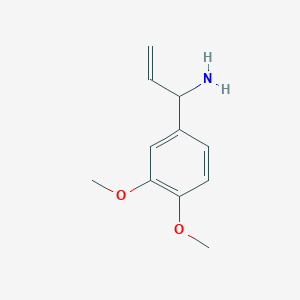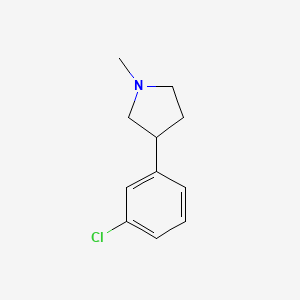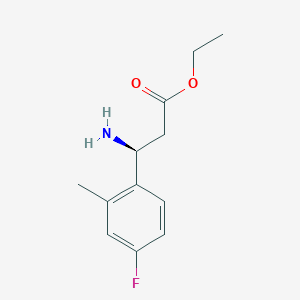![molecular formula C10H11NO2S B13045047 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid typically involves the reaction of 2-aminobenzenethiol with maleic anhydride in toluene. The reaction mixture is stirred for several hours until a precipitate forms . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazine rings.
Applications De Recherche Scientifique
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: Esters of this compound have shown antimicrobial activity and have been evaluated for their potential to inhibit bacterial growth.
Materials Science: The unique structural properties of benzothiazines make them candidates for use in advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dihydro-3-oxo-2H-benzo[B][1,4]thiazin-2-YL)-N-hydroxyacetamide: This compound shares a similar benzothiazine core and has been studied for its potential as an antibacterial agent.
3,4-Dihydro-2H-1,4-benzo[B]thiazine derivatives: These compounds have been synthesized and evaluated for various biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid is unique due to its specific structural features and the range of reactions it can undergo
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) |
Clé InChI |
ZHSZEEXNQWRNOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C2S1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)


